3,5-difluorobenzenethiol
Overview
Description
3,5-Difluorothiophenol is a chemical compound with the empirical formula C6H4F2S . It has a molecular weight of 146.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,5-Difluorothiophenol consists of a thiophenol group where the hydrogen atoms at the 3rd and 5th positions are replaced by fluorine atoms . The SMILES string representation of the molecule isFc1cc(F)cc(S)c1
.
Scientific Research Applications
Spectroscopy and Electronic Structure Analysis
- Resonant Two-Photon Ionization and Mass-Analyzed Threshold Ionization Spectroscopy : 3,5-Difluorophenol's electronic transition and adiabatic ionization energies have been determined, contributing to the understanding of its electronic structure and active vibrations in excited and cationic ground states (Peng, Wu, Tzeng, & Tzeng, 2018).
Liquid Crystal Synthesis
- Synthesis of 3,4-Difluorothiophenol Ester Liquid Crystal Compounds : Novel compounds of 3,4 difluorothiophenol ester have been synthesized, exhibiting broad nematic phase range and high clearing point, which are essential properties for liquid crystal applications (Du Wei, 2003).
Organic Electronics
- Synthesis and Characterization of Fluorinated Compounds : Fluorinated compounds like 3,5-Difluorophenol derivatives have been synthesized for applications in organic electronics, especially in fields like field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).
Chemical Synthesis
- Deoxyfluorination of Carboxylic Acids : The compound has been utilized in the deoxyfluorination of carboxylic acids, leading to the efficient synthesis of various acyl fluorides under neutral conditions, which is a significant process in organic chemistry (Wang et al., 2021).
Boron Chemistry
- Tris(pentafluorophenyl)borane and Borylation Chemistry : The role of 3,5-Difluorophenol derivatives in advancing boron chemistry, especially in reactions like borylation, has been emphasized. These compounds have shown versatility in a range of chemical reactions due to their high Lewis acidity (Lawson & Melen, 2017).
Spectroscopic Characterization
- Spectroscopic Properties of 3,5-Difluorophenylboronic Acid : The compound's structural and spectroscopic data were extensively analyzed, providing insights into its conformers, vibrational modes, and electronic properties. Such studies are crucial in understanding the molecular behavior of these compounds (Karabacak et al., 2014).
Polymer Chemistry
- Poly(arylene Ether Sulfone)s Synthesis : The synthesis of new difluorodiphenyl sulfone monomers and their polymerization to form poly(arylene ether sulfone)s, a significant development in polymer chemistry, was facilitated by the properties of 3,5-Difluorophenol derivatives (Wang et al., 2015).
Safety and Hazards
3,5-Difluorothiophenol is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Properties
IUPAC Name |
3,5-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYVNHDFVIPZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374297 | |
Record name | 3,5-Difluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99389-26-1 | |
Record name | 3,5-Difluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99389-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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